molecular formula C10H8N2 B14653342 1H-Imidazo[1,2-A]indole CAS No. 42341-27-5

1H-Imidazo[1,2-A]indole

Cat. No.: B14653342
CAS No.: 42341-27-5
M. Wt: 156.18 g/mol
InChI Key: MUTOFSWRJMAKRH-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-A]indole is a heterocyclic compound that features a fused ring system combining an imidazole ring with an indole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,2-A]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the fused ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[1,2-A]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce functional groups like halogens, amines, or thiols.

Scientific Research Applications

1H-Imidazo[1,2-A]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,2-A]indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

    1H-Imidazo[1,2-B]pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.

    1H-Imidazo[1,2-C]pyridine: Contains a pyridine ring fused with an imidazole ring.

    Indole: A simpler structure with only the indole ring.

Uniqueness: 1H-Imidazo[1,2-A]indole is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

42341-27-5

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3H-imidazo[1,2-a]indole

InChI

InChI=1S/C10H8N2/c1-2-4-9-8(3-1)7-10-11-5-6-12(9)10/h1-7,11H

InChI Key

MUTOFSWRJMAKRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=CN3

Origin of Product

United States

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